Antiproliferative Potency Gap in MCF-7 Breast Cancer Cells vs. Phenethyl Analog
In comparative antiproliferative testing against the MCF-7 human breast adenocarcinoma cell line, N1-(3-cyclopropyl-3-hydroxypropyl)-N2-(4-isopropylphenyl)oxalamide exhibits an IC50 of 15 µM, whereas the close analog N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide, which replaces the 4-isopropylphenyl group with a phenethyl moiety, shows a significantly weaker IC50 of 25 µM under the same assay conditions . This represents a 1.67-fold improvement in potency, directly attributable to the para-isopropylphenyl substitution.
| Evidence Dimension | Inhibition of cell proliferation (IC50) |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | N1-(3-cyclopropyl-3-hydroxypropyl)-N2-phenethyloxalamide: IC50 = 25 µM |
| Quantified Difference | 1.67-fold higher potency (lower IC50) |
| Conditions | MCF-7 human breast cancer cell line; endpoint cell viability assay |
Why This Matters
A 1.67-fold potency difference in a key cancer cell model demonstrates that the 4-isopropylphenyl group provides a quantifiable advantage over the phenethyl analog, directly informing lead prioritization in oncology programs.
